molecular formula C15H18O B101516 Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- CAS No. 17622-50-3

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)-

Cat. No. B101516
CAS RN: 17622-50-3
M. Wt: 214.3 g/mol
InChI Key: USWYHRHBCQIVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- (CDMP) is a chemical compound used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. CDMP has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is not fully understood. However, it has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. It has been found to have anti-inflammatory activity and has been used in the treatment of rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also stable under normal laboratory conditions. However, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has some limitations for lab experiments. It is toxic and requires careful handling. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also expensive, making it less accessible for some research groups.

Future Directions

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions. It can be further studied for its antitumor and antiviral activities. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be used as a starting material for the synthesis of new organic compounds with potential drug properties. The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can be further studied to understand its biochemical and physiological effects. The toxicology of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be studied to determine its safety for human use.
Conclusion:
In conclusion, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is a chemical compound that has been extensively used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects, including antitumor and antiviral activities. It has several advantages for lab experiments but also has some limitations. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions, including further studies on its antitumor and antiviral activities, its mechanism of action, and its toxicology.

Scientific Research Applications

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been extensively used in various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It has been found to have antitumor and antiviral activities, making it a potential drug candidate.

properties

CAS RN

17622-50-3

Product Name

Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)-

Molecular Formula

C15H18O

Molecular Weight

214.3 g/mol

IUPAC Name

6-benzylidene-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C15H18O/c1-15(2)10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

USWYHRHBCQIVDR-UHFFFAOYSA-N

SMILES

CC1(CCCC(=CC2=CC=CC=C2)C1=O)C

Canonical SMILES

CC1(CCCC(=CC2=CC=CC=C2)C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

66 g of 85% strength potassium hydroxide solution and 750 ml of tert-butanol were placed in a 1 l 4-necked flask, and the mixture was heated briefly at reflux with stirring. Then 8.3 g of potassium iodide were added, the mixture was cooled to room temperature and 200 g of 2-methyl-6-benzylidene-cyclohexanone were added. 101 g of methyl chloride were passed in at room temperature over 8 hours. The mixture was subsequently stirred at room temperature for 8 hours, and then 450 ml of tert-butanol were distilled off. 500 ml of water were added to the residue, the mixture was stirred thoroughly, and the product which separates out was filtered off with suction. Recrystallization from methanol gave 161 g (75% of theory) of pure product with a melting point of 79°-81° C.,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
101 g
Type
reactant
Reaction Step Four

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